molecular formula C20H15F3N2O4 B2466104 4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid CAS No. 793627-43-7

4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid

Cat. No.: B2466104
CAS No.: 793627-43-7
M. Wt: 404.345
InChI Key: RMDNQSAIPZEXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid is a complex organic compound that features a quinoline core substituted with ethoxycarbonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through a Povarov reaction involving aniline, aldehyde, and an alkene. The ethoxycarbonyl and trifluoromethyl groups are introduced through subsequent substitution reactions. The final step involves the coupling of the quinoline derivative with benzoic acid under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets.

    Medicine: Due to its potential biological activity, the compound might be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways. The ethoxycarbonyl and trifluoromethyl groups could enhance the compound’s binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-Quinolone: A heterocyclic compound with a similar quinoline core, known for its antibacterial properties.

    Quinazolinone: Another heterocyclic compound with a quinoline-like structure, used in various pharmaceutical applications.

    Trifluoromethylbenzoic acid: A compound with a trifluoromethyl group attached to a benzoic acid moiety, used in organic synthesis.

Uniqueness

4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[[3-ethoxycarbonyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c1-2-29-19(28)15-10-24-16-9-12(20(21,22)23)5-8-14(16)17(15)25-13-6-3-11(4-7-13)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDNQSAIPZEXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.